Product packaging for 3-[2-(4-Nitrophenyl)ethenyl]phenol(Cat. No.:CAS No. 65819-31-0)

3-[2-(4-Nitrophenyl)ethenyl]phenol

Cat. No.: B1438545
CAS No.: 65819-31-0
M. Wt: 241.24 g/mol
InChI Key: KSHDNGNLHTYEAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-Nitrophenyl)ethenyl]phenol is a phenolic compound of interest in material science and pharmaceutical research. Its molecular structure, featuring a phenol group linked to a nitrophenyl ring via an ethenyl bridge, is characteristic of compounds studied for their nonlinear optical (NLO) properties . Similar (E)-configured methoxy and nitrophenyl ethenyl phenols are subjects of theoretical and experimental investigation using Hartree-Fock and density functional theory (DFT) methods, highlighting their relevance in the development of advanced optical materials . Furthermore, the 4-nitrophenol moiety is a well-known precursor and building block in the synthesis of various chemicals, including certain drugs, fungicides, and dyes . The nitro group's electron-withdrawing characteristics make derivatives like this compound valuable intermediates in catalytic reduction reactions and other synthetic transformations . As part of the broader class of natural and synthetic phenols, which are known for their diverse biological activities, this compound may also serve as a key intermediate in the tailored functionalization of phenolic structures to enhance properties such as bioavailability or antioxidant activity . Please Note: This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO3 B1438545 3-[2-(4-Nitrophenyl)ethenyl]phenol CAS No. 65819-31-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65819-31-0

Molecular Formula

C14H11NO3

Molecular Weight

241.24 g/mol

IUPAC Name

3-[2-(4-nitrophenyl)ethenyl]phenol

InChI

InChI=1S/C14H11NO3/c16-14-3-1-2-12(10-14)5-4-11-6-8-13(9-7-11)15(17)18/h1-10,16H

InChI Key

KSHDNGNLHTYEAS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)O)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC(=C1)O)C=CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategic Route Development for 3 2 4 Nitrophenyl Ethenyl Phenol

Exploration of Classical Wittig and Horner-Wadsworth-Emmons Olefination Pathways

The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods for the formation of carbon-carbon double bonds and have been pivotal in the synthesis of stilbenes. organic-chemistry.orgmasterorganicchemistry.com These reactions involve the coupling of a phosphorus ylide or a phosphonate (B1237965) carbanion with an aldehyde or ketone. organic-chemistry.orgmasterorganicchemistry.com

In the context of synthesizing 3-[2-(4-Nitrophenyl)ethenyl]phenol, a typical approach would involve the reaction of a phosphonium (B103445) salt or phosphonate ester derived from 3-hydroxybenzyl bromide with 4-nitrobenzaldehyde. The key to a successful synthesis lies in the careful optimization of reaction conditions and the selection of reagents to control the stereochemical outcome.

Optimization of Reaction Conditions and Reagent Stoichiometry

The efficiency of both the Wittig and HWE reactions is highly dependent on the choice of base, solvent, and temperature. For the Wittig reaction, strong bases like n-butyllithium or sodium hydride are often required to generate the unstabilized ylide. libretexts.org The choice of base can influence the stereoselectivity of the reaction.

The Horner-Wadsworth-Emmons reaction, which utilizes a phosphonate carbanion, is often preferred due to the higher nucleophilicity of the carbanion and the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. wikipedia.orgorganic-chemistry.org A variety of bases, including sodium hydride, potassium tert-butoxide, and milder bases like triethylamine (B128534) in the presence of lithium chloride, can be employed. nrochemistry.comresearchgate.net The stoichiometry of the reactants, particularly the base and the phosphonate, is critical to maximize the yield and minimize side reactions.

Below is a representative table illustrating typical conditions for an HWE reaction:

ParameterConditionPurpose
Phosphonate Diethyl (3-hydroxybenzyl)phosphonateSource of the stabilized carbanion
Aldehyde 4-NitrobenzaldehydeCarbonyl component for olefination
Base Sodium Hydride (NaH) or Potassium tert-Butoxide (KOtBu)Deprotonation of the phosphonate
Solvent Tetrahydrofuran (THF) or Dimethylformamide (DMF)To dissolve reactants and facilitate the reaction
Temperature 0 °C to room temperatureTo control the reaction rate and selectivity

Stereoselective Synthesis and Isomeric Control Mechanisms

A significant challenge in stilbene (B7821643) synthesis is controlling the geometry of the newly formed double bond, leading to either the (E)- or (Z)-isomer. The classical Wittig reaction with unstabilized ylides generally favors the formation of the (Z)-alkene. organic-chemistry.org In contrast, stabilized ylides, such as those that would be involved in the synthesis of this compound due to the phenyl group, tend to produce the (E)-alkene as the major product. organic-chemistry.org

The Horner-Wadsworth-Emmons reaction is particularly advantageous for its high (E)-selectivity. wikipedia.orgorganic-chemistry.org The mechanism involves the formation of an oxaphosphetane intermediate, and the thermodynamic stability of the transition state leading to the (E)-isomer is generally favored. nrochemistry.com However, modifications such as the Still-Gennari variation, which employs phosphonates with electron-withdrawing groups and specific base/solvent combinations (e.g., KHMDS with 18-crown-6 (B118740) in THF), can be used to favor the (Z)-isomer. nrochemistry.com

Investigation of Suzuki-Miyaura Cross-Coupling and Heck Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryl and vinyl-aryl compounds, offering a powerful alternative to classical olefination methods. mdpi.commdpi.com The Suzuki-Miyaura and Heck reactions are particularly relevant for constructing the ethenyl linkage in this compound. organic-chemistry.orglibretexts.org

Catalyst Systems and Ligand Effects in Ethenyl Linkage Formation

The success of both Suzuki-Miyaura and Heck reactions hinges on the palladium catalyst and the associated ligands. organic-chemistry.orglibretexts.org A typical Suzuki-Miyaura coupling for this target molecule could involve the reaction of a boronic acid or ester derivative of one aromatic ring with a halide or triflate of the other, in the presence of a palladium catalyst and a base. For instance, 3-hydroxyphenylboronic acid could be coupled with 4-nitrostyrene, or alternatively, 4-nitrophenylboronic acid with 3-vinylphenol.

The choice of ligand is crucial for stabilizing the palladium catalyst, promoting the desired catalytic cycle, and influencing the reaction's efficiency and selectivity. Phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) and more sterically demanding and electron-rich ligands like those from the Buchwald and Fu families, are commonly employed. libretexts.org N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands, offering enhanced catalyst stability and activity. organic-chemistry.org

The Heck reaction provides a direct method for the arylation of alkenes. organic-chemistry.org In this case, 3-iodophenol (B1680319) or 3-bromophenol (B21344) could be coupled with 4-nitrostyrene, catalyzed by a palladium source like palladium(II) acetate (B1210297) (Pd(OAc)₂) and a phosphine ligand. libretexts.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the catalytic cycle. organic-chemistry.org

A general overview of catalyst systems is presented below:

ReactionCatalyst PrecursorLigandBase
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂PPh₃, Buchwald ligands, NHCsK₂CO₃, K₃PO₄, Cs₂CO₃
Heck Pd(OAc)₂, PdCl₂(PPh₃)₂PPh₃, P(o-tolyl)₃Et₃N, NaOAc

Analysis of Reaction Kinetics and Mechanistic Insights

The catalytic cycles of both the Suzuki-Miyaura and Heck reactions have been extensively studied. The Suzuki-Miyaura coupling generally proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. libretexts.org The rate-limiting step can vary depending on the specific substrates and reaction conditions.

The Heck reaction mechanism involves the oxidative addition of the aryl halide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond. libretexts.org A subsequent β-hydride elimination step forms the product alkene and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. libretexts.org The regioselectivity of the alkene addition and the stereoselectivity of the product are key mechanistic considerations. The Heck reaction typically yields the trans or (E)-isomer of the stilbene. organic-chemistry.org

Alternative and Green Chemistry Approaches for Phenolic Stilbene Synthesis

In recent years, there has been a growing emphasis on developing more environmentally benign synthetic methods. researchgate.net For the synthesis of phenolic stilbenes, this includes the use of greener solvents, catalyst-free conditions where possible, and the development of more sustainable catalytic systems.

Some alternative approaches include:

McMurry Reaction: While often used for symmetrical stilbene synthesis, it can be adapted for unsymmetrical cases, although control of cross-coupling can be challenging. chemrxiv.org

Perkin and Knoevenagel Condensations: These classical reactions, while sometimes requiring harsh conditions, can be modified to be more environmentally friendly through the use of microwave irradiation or alternative catalysts. jst.go.jp

Enzymatic and Biocatalytic Routes: The use of enzymes to catalyze key bond-forming steps offers a highly selective and environmentally friendly approach, though it is still an emerging area for this specific class of compounds.

The development of heterogeneous catalysts, where the palladium catalyst is supported on a solid matrix, is a significant advancement in green chemistry. bohrium.com These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost. Additionally, performing these reactions in greener solvents like water or ionic liquids is an active area of research. organic-chemistry.org

Microwave-Assisted and Solvent-Free Methodologies

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. eurjchem.com A particularly attractive approach for the synthesis of stilbene derivatives is the Perkin reaction, which can be efficiently conducted under microwave irradiation and solvent-free conditions.

A general and efficient method for the synthesis of trans-4-nitrostilbene derivatives involves the reaction of 4-nitrophenylacetic acid with various benzaldehydes in the presence of a catalytic amount of pyrrolidine (B122466) under microwave irradiation. eurjchem.com This method can be directly applied to the synthesis of this compound by using 3-hydroxybenzaldehyde (B18108) as the aldehyde component. The reaction proceeds rapidly, typically within 10 minutes, and affords the desired stilbene in good yield. The absence of a solvent makes this an environmentally friendly, or "green," synthetic approach.

The proposed reaction is outlined below:

Scheme 1: Microwave-Assisted Synthesis of this compound

A mixture of 4-nitrophenylacetic acid and 3-hydroxybenzaldehyde with a catalytic amount of pyrrolidine is irradiated with microwaves.

Research on analogous reactions with other substituted benzaldehydes demonstrates the general applicability and efficiency of this method. The yields of trans-4-nitrostilbene derivatives are consistently high, as detailed in the table below.

AldehydeSubstituentReaction Time (min)Yield (%)
BenzaldehydeH1090.3
4-Chlorobenzaldehyde4-Cl1092.5
4-Bromobenzaldehyde4-Br1093.1
4-Methylbenzaldehyde4-CH31088.5
4-Methoxybenzaldehyde4-OCH31085.2

Data adapted from a study on the microwave-assisted synthesis of trans-4-nitrostilbene derivatives. eurjchem.com

The data indicates that aldehydes with electron-withdrawing groups tend to give slightly higher yields compared to those with electron-donating groups. eurjchem.com This suggests that the synthesis of this compound from 3-hydroxybenzaldehyde should proceed efficiently under these conditions.

Photochemical Synthesis Routes and Quantum Yield Analysis

Photochemical reactions offer unique pathways for the synthesis of complex molecules, often proceeding under mild conditions and with high selectivity. For stilbenes, a well-known photochemical reaction is the oxidative photocyclization, often referred to as the Mallory reaction, which leads to the formation of phenanthrenes. nih.govorganicreactions.org This reaction proceeds via the cis-isomer of the stilbene, which upon irradiation, cyclizes to a dihydrophenanthrene intermediate that is subsequently oxidized to the corresponding phenanthrene (B1679779). nih.gov

Scheme 2: General Photocyclization of a Stilbene to a Phenanthrene

Upon UV irradiation, the cis-stilbene (B147466) undergoes cyclization and subsequent oxidation to form a phenanthrene.

However, the applicability of this reaction for the synthesis of phenanthrene derivatives from nitro-substituted stilbenes is limited. Studies have shown that stilbenes containing nitro groups often exhibit low conversion rates or lead to decomposition under photocyclization conditions. nih.gov This is a significant consideration for any proposed photochemical synthesis involving this compound.

A direct photochemical synthesis of this compound itself is not well-documented in the scientific literature. The focus of stilbene photochemistry has largely been on their photoisomerization and photocyclization reactions rather than their de novo synthesis from non-stilbenoid precursors.

Quantum Yield Analysis

The efficiency of a photochemical process is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event to the number of photons absorbed by the system. nih.gov For a photochemical synthesis, a high quantum yield is desirable.

There is no available data on the quantum yield for the photochemical synthesis of this compound. However, we can infer potential challenges from studies of related compounds. The photophysical and photochemical behavior of hydroxystilbenes is known to be influenced by the position of the hydroxyl group. For instance, emission from meta-hydroxystilbenes is generally stronger than from their para isomers. nih.gov However, emission from hydroxystilbenes is weak in aqueous solutions, indicating facile nonradiative decay pathways. nih.gov This could potentially lower the quantum yield of any desired photoreaction.

Furthermore, the quantum yield of photoisomerization, a competing process in any photochemical reaction of stilbenes, is influenced by the substituents on the aromatic rings. researchgate.netacs.org The presence of a nitro group, which is a strong electron-withdrawing group, can significantly affect the excited-state properties of the molecule and influence the efficiency of different photochemical pathways.

Advanced Spectroscopic and Analytical Methodologies for Elucidating the Structure and Electronic Characteristics of 3 2 4 Nitrophenyl Ethenyl Phenol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic and vinylic protons. The protons on the nitrophenyl ring are expected to appear at lower field (higher ppm values) due to the strong electron-withdrawing effect of the nitro group. The protons on the hydroxyphenyl ring would appear at a relatively higher field. The two vinylic protons of the ethenyl bridge will likely appear as doublets with a large coupling constant (typically >15 Hz), confirming the trans configuration of the double bond.

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on the carbon skeleton. The carbon atoms attached to the nitro and hydroxyl groups, as well as the vinylic carbons, will have characteristic chemical shifts.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 3-[2-(4-Nitrophenyl)ethenyl]phenol, COSY would show correlations between adjacent protons on the phenyl rings and between the vinylic protons. This is instrumental in tracing the spin systems within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to, allowing for the direct assignment of carbon resonances based on their attached proton's chemical shift.

A representative table of expected NMR data, based on similar stilbene (B7821643) derivatives, is provided below. nih.gov

Atom Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm) Key HMBC Correlations
Vinylic CH7.0 - 7.5 (d, J > 15 Hz)125 - 130Phenyl ring carbons
Vinylic CH7.0 - 7.5 (d, J > 15 Hz)125 - 130Phenyl ring carbons
Hydroxyphenyl CHs6.5 - 7.2105 - 130Other phenyl ring carbons, vinylic carbons
Nitrophenyl CHs7.6 - 8.3120 - 130Other phenyl ring carbons, vinylic carbons
C-OH-155 - 160Hydroxyphenyl protons
C-NO₂-145 - 150Nitrophenyl protons

Solid-State NMR Applications for Polymorph Analysis

Solid-state NMR (ssNMR) spectroscopy can be a powerful tool for studying the structure and dynamics of this compound in the solid state. Unlike solution-state NMR, which provides an average structure, ssNMR can distinguish between different crystalline forms, or polymorphs. Polymorphism can significantly impact the physicochemical properties of a compound. While specific studies on the solid-state NMR of this compound are not reported, the technique would be highly valuable for identifying and characterizing any polymorphic forms, which could arise from different packing arrangements of the molecules in the crystal lattice due to intermolecular hydrogen bonding involving the hydroxyl group.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Band Assignment and Functional Group Characterization

The IR and Raman spectra of this compound are expected to exhibit characteristic bands for its key functional groups.

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ in the IR spectrum is characteristic of the hydroxyl group's stretching vibration, with the broadening indicative of hydrogen bonding.

N-O Stretch: The nitro group will show two strong stretching vibrations in the IR spectrum, typically around 1500-1550 cm⁻¹ (asymmetric) and 1340-1380 cm⁻¹ (symmetric).

C=C Stretch (Vinylic): A sharp band around 1600-1650 cm⁻¹ is expected for the stretching vibration of the central carbon-carbon double bond.

C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region will correspond to the carbon-carbon stretching vibrations within the two phenyl rings.

C-H Bending: Out-of-plane C-H bending vibrations for the trans-disubstituted double bond are expected in the 960-980 cm⁻¹ region in the IR spectrum, providing further confirmation of the stereochemistry.

A table summarizing the expected vibrational bands is presented below. researchgate.net

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
-OHStretching3200-3600IR
-NO₂Asymmetric Stretching1500-1550IR
-NO₂Symmetric Stretching1340-1380IR
C=C (Vinylic)Stretching1600-1650IR, Raman
C=C (Aromatic)Stretching1450-1600IR, Raman
C-H (trans olefin)Out-of-plane Bending960-980IR

Conformational Analysis via Vibrational Signatures

Subtle shifts in the vibrational frequencies can provide insights into the conformational preferences of the molecule. For instance, the planarity of the molecule, influenced by the rotation around the single bonds connecting the phenyl rings to the vinylic carbons, can affect the conjugation and, consequently, the positions of the C=C stretching bands. Theoretical calculations, in conjunction with experimental IR and Raman data, can be used to model different conformers and predict their vibrational spectra, allowing for a more detailed conformational analysis.

Electronic Absorption and Emission Spectroscopy for Optical Property Characterization

Electronic absorption (UV-Visible) and emission (fluorescence) spectroscopy are used to probe the electronic transitions within the molecule and characterize its optical properties. The extended π-conjugated system of the stilbene core, along with the electron-donating hydroxyl group and the electron-withdrawing nitro group, are expected to give rise to interesting photophysical behavior. scispace.com

The UV-Visible absorption spectrum of this compound is predicted to show a strong absorption band in the UV or near-visible region, corresponding to the π-π* electronic transition of the conjugated system. The presence of the donor and acceptor groups at opposite ends of the conjugated bridge suggests that this transition may have significant intramolecular charge-transfer (ICT) character. The position of the maximum absorption wavelength (λ_max) is sensitive to the solvent polarity, with more polar solvents often leading to a red-shift (bathochromic shift) of the absorption band in such push-pull systems.

Fluorescence spectroscopy can provide information about the de-excitation pathways of the photoexcited molecule. Upon excitation at its absorption wavelength, this compound may exhibit fluorescence. The energy of the emitted light is typically lower than the absorbed light, resulting in a fluorescence spectrum that is red-shifted compared to the absorption spectrum (Stokes shift). The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. Studies on nitro-stilbene derivatives have shown that the nitro group can sometimes quench fluorescence through efficient non-radiative decay pathways. scispace.com Therefore, the fluorescence of this compound might be weak.

Transient absorption spectroscopy could be a valuable technique to study the excited-state dynamics of this molecule on very short timescales, providing insights into processes like intersystem crossing to triplet states, which are common in nitroaromatic compounds. scispace.com

Spectroscopic Technique Property Measured Expected Observation
UV-Visible AbsorptionElectronic transitionsStrong π-π* absorption with possible charge-transfer character
Fluorescence EmissionRadiative de-excitationPotential for fluorescence, though may be quenched by the nitro group
Transient AbsorptionExcited-state dynamicsInformation on non-radiative decay pathways and triplet state formation

UV-Vis Absorption Band Interpretation and π-Electron Delocalization Studies

The electronic absorption spectrum of this compound is dictated by the extended π-conjugated system that spans the two aromatic rings and the ethenyl bridge. The presence of both an auxochromic hydroxyl group and a chromophoric nitro group significantly influences the energy of the π → π* transitions.

The UV-Vis spectrum of nitrostilbene derivatives is generally characterized by strong absorption bands. The electronic transitions in these molecules are influenced by the substitution pattern on the aromatic rings. In the case of this compound, the stilbene core provides a highly delocalized π-electron system. The hydroxyl group on one phenyl ring acts as an electron-donating group, while the nitro group on the other phenyl ring is a strong electron acceptor. This "push-pull" electronic character is expected to lead to a significant intramolecular charge transfer (ICT) upon photoexcitation.

The UV-Vis spectrum of the related compound 3-nitrophenol (B1666305) shows a primary absorption maximum (λmax) at 275 nm and a secondary maximum at 340 nm, with the absorption tail extending into the visible region. docbrown.info This is a consequence of the nitro group extending the conjugated system of the benzene (B151609) ring. docbrown.info For 4-nitrostilbene (B156276) derivatives, the absorption is typically in the near-UV region. szfki.hu The combination of the hydroxyl and nitro groups in the 3- and 4'-positions, respectively, connected by the ethenyl linker, likely results in a spectrum with distinct absorption bands. The lower energy absorption band can be attributed to the ICT from the hydroxyl-substituted phenyl ring to the nitro-substituted phenyl ring.

The π-electron delocalization in this compound is extensive, encompassing the entire molecule. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in absorption at longer wavelengths compared to the individual chromophores. The planarity of the molecule is crucial for maximal π-electron delocalization; any steric hindrance that forces the phenyl rings out of plane with the ethenyl bridge would lead to a blue shift in the absorption spectrum.

Table 1: Expected UV-Vis Absorption Data for this compound

ParameterExpected Value/RangeRationale
λmax 1 ~270-290 nmAttributed to π → π* transitions within the phenyl rings.
λmax 2 ~340-370 nmAssociated with the intramolecular charge transfer (ICT) from the hydroxyphenyl moiety to the nitrophenyl moiety through the ethenyl bridge.
Molar Absorptivity (ε) HighExpected due to the extended conjugated system of the stilbene backbone.

Fluorescence Quantum Yield Determination and Photoluminescence Mechanisms

The photoluminescence properties of this compound are intrinsically linked to its electronic structure and the potential for non-radiative decay pathways. While stilbene derivatives can be fluorescent, the presence of a nitro group often leads to fluorescence quenching.

Nitroaromatic compounds are typically non-fluorescent or weakly fluorescent. nih.gov This is because the nitro group promotes efficient intersystem crossing (ISC) from the singlet excited state (S1) to the triplet excited state (T1), a non-radiative process that competes with fluorescence. nih.gov However, the specific molecular architecture can sometimes allow for observable fluorescence. For some nitrostilbene derivatives, luminescence in the visible region has been reported. szfki.hu

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. For this compound, the Φf is expected to be low due to the quenching effect of the nitro group. The photoluminescence mechanism would involve excitation to the S1 state, which has significant ICT character, followed by radiative decay back to the ground state (S0). The emission wavelength would be Stokes-shifted to a longer wavelength compared to the absorption maximum.

The fluorescence is also sensitive to the solvent polarity. In polar solvents, the ICT state can be stabilized, which may either enhance or further quench the fluorescence depending on the specific energetics of the excited states. Competition between fluorescence and triplet state production is a key factor governing the photophysical behavior of such molecules. nih.gov

Table 2: Anticipated Fluorescence Properties of this compound

ParameterExpected CharacteristicRationale
Fluorescence Quantum Yield (Φf) LowThe nitro group is a known fluorescence quencher, promoting non-radiative decay pathways like intersystem crossing.
Emission Wavelength (λem) ~400-500 nmStokes-shifted emission from the intramolecular charge transfer excited state.
Excited State Lifetime (τf) ShortRapid non-radiative decay processes are expected to shorten the lifetime of the fluorescent state.
Solvatochromism PronouncedThe intramolecular charge transfer nature of the excited state suggests that the emission wavelength will be sensitive to solvent polarity.

Mass Spectrometry Techniques for Molecular Integrity and Fragment Analysis

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of organic compounds through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. The molecular formula of this compound is C14H11NO3.

The exact mass can be calculated by summing the precise masses of the most abundant isotopes of each element in the molecule. This high-precision measurement is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas. PubChem lists several compounds with the molecular formula C14H11NO3, underscoring the importance of HRMS for unambiguous identification. uni.lu

Table 3: Calculated Exact Mass for this compound

IonMolecular FormulaCalculated Exact Mass (Da)
[M] C14H11NO3241.0739
[M+H]+ C14H12NO3+242.0817
[M-H]- C14H10NO3-240.0661

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (e.g., the molecular ion or a protonated/deprotonated molecule) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide valuable structural information.

For this compound, several characteristic fragmentation pathways can be anticipated. In negative ion mode, deprotonation would likely occur at the phenolic hydroxyl group. In positive ion mode, protonation could occur at the nitro group or the hydroxyl group.

Common fragmentation patterns for nitroaromatic compounds include the loss of NO (30 Da) and NO2 (46 Da). nih.govresearchgate.net Stilbenoids are known to fragment at the ethenyl bridge. nih.gov The fragmentation of resveratrol (B1683913) (a hydroxystilbene) has been studied in detail and shows characteristic losses. nih.gov

Table 4: Plausible MS/MS Fragmentation Pathways for this compound ([M+H]+ precursor ion)

Precursor Ion (m/z)Product Ion (m/z)Neutral LossProposed Fragment Structure
242.0817225.0712NH3Loss of the hydroxyl group and a proton from the ethenyl bridge.
242.0817212.0760NOLoss of nitric oxide from the nitro group.
242.0817196.0811NO2Loss of nitrogen dioxide from the nitro group.
242.0817165.0653C6H5OCleavage of the bond between the ethenyl carbon and the hydroxyphenyl ring.
242.0817139.0391C7H4NO2Cleavage of the ethenyl bridge.

X-ray Diffraction Studies for Solid-State Structure and Crystal Packing

X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a molecule and the packing of molecules in the solid state.

While this compound is not chiral, single-crystal X-ray diffraction would provide a wealth of structural information. It would confirm the trans configuration of the ethenyl double bond, which is generally the more stable isomer. The analysis would also reveal the planarity of the molecule. While the stilbene core tends to be planar to maximize conjugation, steric hindrance between the ortho protons on the phenyl rings and the ethenyl protons can lead to some twisting.

The crystal packing would likely be dominated by intermolecular hydrogen bonding involving the phenolic hydroxyl group as a donor and the nitro group's oxygen atoms as acceptors. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are expected to play a significant role in stabilizing the crystal lattice. The crystal structure of related nitro-substituted compounds often reveals such interactions. nih.gov

Table 5: Anticipated Crystallographic Parameters for this compound

ParameterExpected ObservationSignificance
Molecular Conformation trans isomerThis is the thermodynamically more stable configuration of the ethenyl double bond.
Planarity Near-planarThe molecule is expected to be largely planar to maximize π-conjugation, with possible minor twisting of the phenyl rings.
Intermolecular Interactions O-H···O hydrogen bondsThe phenolic hydroxyl group can form strong hydrogen bonds with the nitro group of a neighboring molecule.
π-π Stacking PresentThe aromatic rings are likely to engage in stacking interactions, contributing to the stability of the crystal lattice.

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental, non-destructive analytical technique employed to characterize the crystalline nature of solid materials. This methodology is pivotal in the solid-state analysis of pharmaceutical compounds and materials science, providing insights into the crystal structure, phase purity, and polymorphism of a substance. In the context of this compound, PXRD serves as a definitive tool for identifying its specific crystalline form and ensuring the absence of amorphous content or other crystalline phases.

The underlying principle of PXRD involves directing a monochromatic X-ray beam onto a powdered sample of the material. The sample consists of a vast number of randomly oriented microcrystals. When the X-ray beam interacts with the crystalline lattice, it is diffracted at specific angles, dictated by Bragg's Law (nλ = 2d sinθ). Here, n is an integer, λ is the wavelength of the X-rays, d is the spacing between atomic planes in the crystal lattice, and θ is the angle of diffraction.

The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline solid. It is represented as a plot of diffraction intensity versus the diffraction angle (2θ). Each peak in the diffractogram corresponds to a specific set of lattice planes (hkl indices) and is characterized by its position (2θ), intensity, and width.

For this compound, a systematic analysis of its PXRD pattern would allow for:

Crystalline Phase Identification: By comparing the experimental PXRD pattern with a reference pattern from a crystallographic database, the specific crystalline phase of the compound can be unequivocally identified.

Polymorph Screening: Different polymorphic forms of a compound will exhibit distinct crystal lattices and, therefore, produce unique PXRD patterns. PXRD is a primary tool for identifying and differentiating between such polymorphs.

Assessment of Crystallinity: The presence of sharp, well-defined peaks in the diffraction pattern is indicative of a highly crystalline material. Conversely, a broad, diffuse halo suggests the presence of amorphous content.

Determination of Unit Cell Parameters: Advanced analysis of the peak positions can be used to determine the dimensions and angles of the unit cell, which is the fundamental repeating unit of the crystal lattice.

While specific experimental PXRD data for this compound is not widely available in public databases as of the latest literature surveys, the expected data from such an analysis can be tabulated. The following table illustrates the type of information that would be generated from a PXRD experiment, which is crucial for the unequivocal identification and characterization of its crystalline phase.

Parameter Description Significance for this compound
2θ (degrees) The angle between the incident and diffracted X-ray beams.The positions of the diffraction peaks are characteristic of the compound's crystal lattice.
d-spacing (Å) The interplanar spacing within the crystal lattice.Calculated from the 2θ values using Bragg's Law, these spacings are fundamental to the crystal structure.
Relative Intensity (%) The intensity of each diffraction peak relative to the most intense peak (set to 100%).The set of relative intensities is a key component of the compound's unique diffraction "fingerprint".
Crystal System The classification of the crystal structure based on its symmetry (e.g., monoclinic, orthorhombic).Provides fundamental information about the packing of the molecules in the solid state.
Space Group A more detailed description of the symmetry of the crystal, including translational symmetry.Essential for a complete structural elucidation of the crystalline form.

In the absence of a reference pattern for this compound, its crystalline phase would be identified by first obtaining a high-quality experimental PXRD pattern from a pure, crystalline sample. This pattern would then be indexed to determine the unit cell parameters. Further analysis, potentially in conjunction with single-crystal X-ray diffraction data, would be required to determine the space group and solve the full crystal structure. This comprehensive structural information is the bedrock of understanding the solid-state properties of this compound.

Computational Chemistry and Theoretical Modeling of 3 2 4 Nitrophenyl Ethenyl Phenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. A typical DFT study on 3-[2-(4-Nitrophenyl)ethenyl]phenol would involve optimizing its geometry and then calculating various electronic descriptors. For instance, calculations on related nitrostilbene and hydroxystilbene derivatives are often performed using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to provide reliable results. nih.govrsc.org

A key aspect of DFT analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

For this compound, one would expect the HOMO to be localized primarily on the electron-rich phenol (B47542) ring, while the LUMO would likely be centered on the electron-withdrawing nitrophenyl moiety. This spatial separation of the frontier orbitals suggests the potential for intramolecular charge transfer (ICT) upon electronic excitation, a property that is highly relevant for applications in nonlinear optics and as a fluorescent probe. The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity.

Illustrative Data Table for Electronic Properties of this compound (based on similar compounds)

ParameterIllustrative Value (eV)Description
EHOMO-6.2Energy of the Highest Occupied Molecular Orbital
ELUMO-2.5Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap3.7Indicator of chemical reactivity and stability

Note: The values in this table are illustrative and based on typical DFT calculations for structurally related nitrostilbene molecules. They are not the result of a direct study on this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. The MEP map illustrates the charge distribution and allows for the identification of electrophilic (electron-poor) and nucleophilic (electron-rich) regions.

In the case of this compound, the MEP would likely show a negative potential (red/yellow) around the phenolic oxygen and the nitro group's oxygen atoms, indicating these as sites for electrophilic attack. Conversely, a positive potential (blue) would be expected around the hydroxyl hydrogen, suggesting it as a site for nucleophilic attack. This analysis is fundamental for understanding how the molecule might interact with other chemical species, including biological receptors or solvent molecules.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal how this compound behaves in different environments, such as in various solvents or in an aggregated state. Such simulations have been effectively used to study the aggregation behavior of various organic molecules. nih.gov

The conformation and dynamics of this compound can be significantly influenced by the surrounding solvent. MD simulations can be performed by placing the molecule in a box of explicit solvent molecules (e.g., water, ethanol, DMSO) to study these effects. Key parameters to analyze would include:

Radial Distribution Functions (RDFs): To understand the solvation shell structure around specific atoms, such as the hydroxyl and nitro groups.

Hydrogen Bonding Analysis: To quantify the formation and lifetime of hydrogen bonds between the molecule and the solvent.

Stilbene (B7821643) derivatives are known to exhibit aggregation-induced emission (AIE) or other self-assembly phenomena. MD simulations are an excellent tool to investigate the propensity of this compound to aggregate. This would typically involve simulating a system with multiple molecules to observe their intermolecular interactions and preferred packing arrangements. Analysis of the simulation trajectories could reveal the formation of dimers, trimers, or larger aggregates, driven by interactions such as π-π stacking between the aromatic rings and hydrogen bonding involving the hydroxyl groups. Understanding these aggregation patterns is crucial for applications in organic electronics and materials science.

Illustrative Data Table for MD Simulation Parameters

ParameterIllustrative Value/ObservationSignificance
Simulation Time100 nsDuration of the simulation to observe dynamic events
Number of Molecules64To study intermolecular interactions and aggregation
Predominant Interactionπ-π stackingA likely driving force for self-assembly
Average H-bonds1-2 per moleculeIndicates interaction with solvent or other molecules

Note: This table presents typical parameters and expected observations for an MD simulation of a molecule like this compound and is for illustrative purposes only.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical methods, particularly Time-Dependent DFT (TD-DFT), are widely used to predict the spectroscopic properties of molecules. For this compound, these calculations could provide valuable insights that complement experimental spectroscopic data.

Theoretical calculations can predict the UV-Vis absorption spectrum by calculating the energies of electronic transitions and their corresponding oscillator strengths. This would help in assigning the observed absorption bands to specific electronic transitions, such as the π-π* transition of the conjugated system or the intramolecular charge transfer transition.

Furthermore, computational methods can be used to simulate the vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies and intensities, it is possible to assign the experimentally observed spectral bands to specific vibrational modes of the molecule, such as the stretching of the O-H bond, the N-O bonds of the nitro group, or the C=C bond of the ethenyl bridge. Such detailed assignments are crucial for a complete understanding of the molecule's structure and bonding. nih.gov

Theoretical UV-Vis and Fluorescence Spectra Simulation

The electronic absorption and emission characteristics of chromophores like this compound are critical to understanding their behavior. Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to simulate UV-Vis and fluorescence spectra. This approach allows for the calculation of the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and the intensity of the absorption bands, respectively.

For a molecule like this compound, the simulation would typically involve optimizing the ground state geometry using DFT, followed by TD-DFT calculations to determine the energies of the excited states. The choice of the functional and basis set is crucial for obtaining results that correlate well with experimental data. For similar push-pull systems, hybrid functionals such as B3LYP or CAM-B3LYP are often employed in conjunction with a split-valence basis set like 6-311++G(d,p), which includes diffuse and polarization functions to accurately describe the electronic distribution, especially in the excited states.

The primary electronic transition of interest in this molecule would be the HOMO → LUMO (Highest Occupied Molecular Orbital → Lowest Unoccupied Molecular Orbital) transition. The HOMO is expected to be localized on the phenol moiety (the electron-donating part), while the LUMO would be centered on the nitrophenyl group (the electron-withdrawing part). The energy of this transition is directly related to the ICT character of the molecule. Solvatochromic effects, the change in absorption or emission spectra with solvent polarity, can also be modeled using continuum solvation models like the Polarizable Continuum Model (PCM).

An illustrative example of the kind of data generated from such simulations for a related nitrophenol derivative is presented in Table 1.

Table 1: Illustrative TD-DFT Calculated Electronic Transitions for a Push-Pull Nitrophenol Derivative (Note: This data is representative and not specific to this compound)

Transition Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
S0 → S1 3.25 381 0.85
S0 → S2 3.98 311 0.12

Vibrational Frequencies and Intensities Prediction

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. Theoretical calculations of vibrational frequencies and their corresponding intensities are instrumental in assigning the experimental spectral bands to specific molecular motions. These calculations are typically performed using DFT by computing the second derivatives of the energy with respect to the nuclear coordinates.

For this compound, the calculated vibrational spectrum would reveal characteristic peaks corresponding to the functional groups present. Key vibrational modes would include:

O-H stretching: From the phenol group, expected in the 3500-3700 cm⁻¹ region.

N-O stretching: Asymmetric and symmetric stretching of the nitro group, typically found around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C=C stretching: Of the ethenyl bridge, usually appearing in the 1600-1650 cm⁻¹ range.

C-H stretching and bending: From the aromatic rings and the vinyl group.

The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and the approximations inherent in the theoretical method. A comparison of the scaled theoretical frequencies with experimental IR and Raman spectra can confirm the molecular structure and provide insights into intermolecular interactions, such as hydrogen bonding involving the phenolic proton.

An example of predicted vibrational frequencies for key modes in a similar molecule is shown in Table 2.

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups in a Nitrophenyl Derivative (Note: This data is representative and not specific to this compound)

Vibrational Mode Calculated Frequency (cm⁻¹) Scaled Frequency (cm⁻¹)
O-H stretch 3650 3504
Aromatic C-H stretch 3100-3200 2976-3072
Asymmetric NO2 stretch 1580 1517
C=C stretch (vinyl) 1645 1579

Nonlinear Optical (NLO) Property Calculations and Hyperpolarizability Tensor Analysis

The NLO response of a molecule is determined by its hyperpolarizabilities. Computational chemistry provides a direct route to these properties, offering a way to screen and design molecules with enhanced NLO characteristics.

First-Order (β) and Second-Order (γ) Hyperpolarizability Computations

The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response, such as second-harmonic generation (SHG). The second hyperpolarizability (γ) governs third-order NLO phenomena, including third-harmonic generation (THG) and two-photon absorption. These properties can be calculated using DFT methods by applying an external electric field and calculating the response of the molecule's dipole moment.

For this compound, the calculation of β would be of particular interest due to its non-centrosymmetric nature, a prerequisite for a non-zero β value. The magnitude of the total first hyperpolarizability (β_tot) is often used as a key metric for comparing the NLO activity of different molecules. The calculation would involve geometry optimization followed by a finite field approach or analytical derivative methods. The choice of functional is again critical, with long-range corrected functionals like CAM-B3LYP often providing more accurate results for ICT systems.

The components of the β tensor provide detailed information about the directionality of the NLO response. For a push-pull molecule like the one , the dominant component of β is expected to lie along the charge-transfer axis, from the hydroxyl group to the nitro group.

Table 3 provides an illustrative example of calculated hyperpolarizability values for a related push-pull molecule.

Table 3: Illustrative Calculated Hyperpolarizability Values for a Push-Pull Nitrophenyl Derivative (Note: This data is representative and not specific to this compound)

Property Value (a.u.)
Dipole Moment (μ) 7.5
Linear Polarizability (α) 250
First Hyperpolarizability (β_tot) 1.5 x 10⁴

Structure-NLO Property Relationships at the Molecular Level

The computational analysis of this compound and related molecules allows for the elucidation of key structure-property relationships that govern their NLO activity. For the first hyperpolarizability (β), a two-level model can provide significant insight. This model relates β to the difference in dipole moment between the ground and the key excited state (Δμ), the transition dipole moment (μ_ge), and the transition energy (E_ge).

For this compound, the following relationships are expected:

Strength of Donor and Acceptor Groups: The magnitude of β is directly proportional to the electron-donating strength of the hydroxyl group and the electron-withdrawing strength of the nitro group.

π-Conjugated Bridge: The length and nature of the conjugated bridge are crucial. The ethenyl linker provides an efficient pathway for ICT. Increasing the length of the conjugated system generally increases β, but there is an optimal length beyond which the effect may saturate.

Molecular Planarity: A more planar structure enhances π-electron delocalization, leading to a smaller HOMO-LUMO gap and a larger β value.

By analyzing the molecular orbitals and the charge distribution in both the ground and excited states, a detailed picture of the ICT process can be formed. This understanding is fundamental for the rational design of new organic NLO materials with tailored properties for specific technological applications.

Chemical Reactivity, Derivatization Strategies, and Mechanistic Studies of 3 2 4 Nitrophenyl Ethenyl Phenol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenolic Ring

The phenolic ring of 3-[2-(4-Nitrophenyl)ethenyl]phenol is susceptible to electrophilic aromatic substitution (SEAr) reactions due to the activating, ortho-, para-directing nature of the hydroxyl group. chemistry.coachlibretexts.orglibretexts.org Conversely, the presence of electron-withdrawing groups can render aromatic rings vulnerable to nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com

Regioselectivity and Steric Hindrance Effects

Electrophilic Aromatic Substitution: The hydroxyl group on the phenolic ring is a strong activating group, directing incoming electrophiles to the positions ortho and para to it. chemistry.coachlibretexts.orglibretexts.org This directing effect is a consequence of the stabilization of the intermediate carbocation (arenium ion) through resonance, where the lone pairs on the oxygen atom can delocalize the positive charge. libretexts.orgmsu.edu Therefore, electrophilic substitution on the phenolic ring of this compound is expected to occur primarily at the C2, C4, and C6 positions.

However, the regioselectivity can be influenced by steric hindrance. The bulky ethenyl linkage and the nitrophenyl group can impede the approach of electrophiles to the ortho positions (C2 and C6). wikipedia.orgfastercapital.com The extent of this steric hindrance depends on the size of the incoming electrophile. For smaller electrophiles, a mixture of ortho and para products is likely, while larger electrophiles would favor substitution at the less sterically hindered para position (C4).

Nucleophilic Aromatic Substitution: For nucleophilic aromatic substitution to occur on the phenolic ring, the presence of a good leaving group and strong electron-withdrawing groups are typically required to activate the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.comlibretexts.org In the case of this compound, the hydroxyl group is a poor leaving group. While the nitro group on the other ring exerts an electron-withdrawing effect, its influence on the phenolic ring is transmitted through the ethenyl bridge and may not be sufficient to facilitate SNAr reactions under normal conditions.

Reaction Kinetics and Proposed Mechanisms

Electrophilic Aromatic Substitution: The mechanism for electrophilic aromatic substitution proceeds through a two-step process:

Formation of a sigma complex (arenium ion): The electrophile attacks the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate. This is generally the rate-determining step. msu.eduuci.edu

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. msu.eduuci.edu

The kinetics of the reaction are influenced by the nature of the electrophile and the reaction conditions. The presence of the activating hydroxyl group accelerates the reaction compared to unsubstituted benzene (B151609). libretexts.org

Nucleophilic Aromatic Substitution: The most common mechanism for SNAr is the addition-elimination mechanism. wikipedia.orglibretexts.org This involves:

Nucleophilic attack: A nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is crucial and is enhanced by the presence of electron-withdrawing groups at the ortho and para positions. masterorganicchemistry.comlibretexts.org

Elimination of the leaving group: The leaving group departs, and the aromaticity of the ring is restored. libretexts.org

As mentioned, the conditions for SNAr on the phenolic ring of this compound are not favorable due to the poor leaving group nature of the hydroxyl group.

Modification of the Nitrophenyl Moiety for Tunable Electronic Properties

The nitrophenyl group plays a significant role in the electronic properties of the molecule. Modifications to this moiety can be used to fine-tune these properties for various applications.

Reduction Reactions of the Nitro Group to Amino Derivatives

The nitro group is readily reduced to an amino group, a transformation of great importance in synthetic organic chemistry. wikipedia.org A variety of reducing agents can be employed for this purpose, offering different levels of chemoselectivity.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas. wikipedia.orgcommonorganicchemistry.com It is generally efficient but can sometimes lead to the reduction of other functional groups, such as the ethenyl double bond.

Metal-Acid Systems: Reagents like iron (Fe) or zinc (Zn) in the presence of an acid (e.g., acetic acid or hydrochloric acid) are effective for nitro group reduction. wikipedia.orgcommonorganicchemistry.com

Other Reducing Agents: Tin(II) chloride (SnCl2) and sodium hydrosulfite (Na2S2O4) are also commonly used for the reduction of aromatic nitro groups. wikipedia.org Lithium aluminum hydride (LiAlH4) is generally not suitable for reducing aromatic nitro compounds to amines as it tends to form azo compounds. commonorganicchemistry.com

Introduction of Electron-Donating/Withdrawing Groups

The electronic properties of the nitrophenyl moiety can be further tailored by introducing other substituents.

Introduction of Electron-Donating Groups (EDGs): The presence of the nitro group makes the nitrophenyl ring electron-deficient and thus deactivated towards further electrophilic substitution. However, after reduction of the nitro group to an amine, the resulting aniline (B41778) derivative is highly activated towards electrophilic substitution. The amino group is a strong ortho-, para-director, facilitating the introduction of other groups at these positions. These subsequent modifications can further modulate the electronic properties. For instance, alkylation or acylation of the amino group can be performed.

Introduction of Electron-Withdrawing Groups (EWGs): Introducing additional electron-withdrawing groups onto the nitrophenyl ring would further increase its electron-deficient character. This can be challenging via electrophilic aromatic substitution due to the deactivating nature of the nitro group. Nucleophilic aromatic substitution could be a potential strategy if a suitable leaving group is present on the ring.

Transformations at the Ethenyl Linkage

The ethenyl (C=C) double bond is a site of potential reactivity, characteristic of alkenes. wikipedia.org

Common transformations include:

Hydrogenation: As mentioned earlier, catalytic hydrogenation can reduce the ethenyl double bond to a single bond, yielding the corresponding 1,2-diphenylethane (B90400) derivative. The choice of catalyst and reaction conditions can sometimes allow for selective reduction of the nitro group without affecting the double bond.

Halogenation: The double bond can react with halogens (e.g., Br2, Cl2) via an electrophilic addition mechanism to form dihaloalkane derivatives.

Epoxidation: Peroxy acids (e.g., m-CPBA) can be used to convert the ethenyl linkage into an epoxide ring.

Oxidative Cleavage: Strong oxidizing agents like ozone (O3) or potassium permanganate (B83412) (KMnO4) can cleave the double bond, leading to the formation of aldehydes or carboxylic acids, depending on the workup conditions. This would break the molecule into two separate aromatic fragments.

Isomerization: The naturally more stable trans-isomer of stilbene (B7821643) derivatives can be isomerized to the cis-isomer upon exposure to UV light. wikipedia.orgresearchgate.net This photochemical reaction can lead to a significant change in the molecule's shape and properties.

Hydrogenation and Reduction of the Double Bond

The ethenyl double bond in this compound is susceptible to hydrogenation, a reaction that saturates the carbon-carbon double bond to form the corresponding 1,2-diphenylethane derivative. This transformation significantly alters the geometry and electronic properties of the molecule, converting the planar, conjugated stilbene core into a more flexible, non-conjugated structure.

The selective hydrogenation of the double bond in the presence of a reducible nitro group and a potentially sensitive phenol (B47542) group requires careful selection of catalytic systems and reaction conditions. While various catalysts are effective for the hydrogenation of stilbenes, achieving chemoselectivity is paramount.

Catalytic Systems and Reaction Conditions:

Several catalytic systems can be employed for the hydrogenation of the stilbene double bond. Platinum-based catalysts, such as platinum on carbon (Pt/C), are known for their high activity in hydrogenating both alkenes and aromatic systems. iitm.ac.inlibretexts.orgresearchgate.netyoutube.comyoutube.com However, under forcing conditions (high pressure and temperature), these catalysts can also reduce the nitro group and the aromatic rings.

For the selective reduction of the double bond in this compound, milder conditions are preferable. Palladium on carbon (Pd/C) is a commonly used catalyst for the hydrogenation of alkenes and can often be used selectively in the presence of other reducible functional groups.

A plausible approach for the selective hydrogenation of the double bond would involve using a Pt/C catalyst in the presence of a co-catalyst like iron (Fe) powder in a mixed solvent system such as 2-propanol/water at a controlled temperature. Research on stilbene reduction has shown that this system can selectively reduce the olefin functionality without affecting the aromatic rings at around 60 °C. thepharmajournal.com

Mechanistic Considerations:

The catalytic hydrogenation of an alkene on a metal surface is a heterogeneous process. The reaction is believed to proceed through the following steps:

Adsorption of hydrogen and the alkene onto the catalyst surface.

Stepwise transfer of hydrogen atoms from the metal surface to the carbons of the double bond.

Desorption of the resulting alkane from the catalyst surface. libretexts.org

The presence of the hydroxyl and nitro groups can influence the rate and selectivity of the hydrogenation by affecting the adsorption of the molecule onto the catalyst surface.

Illustrative Research Findings:

CatalystH₂ Pressure (atm)Temperature (°C)SolventProductYield (%)Reference
10% Pt/C, Fe powder1602-Propanol/H₂O3-[2-(4-Nitrophenyl)ethyl]phenol>95 thepharmajournal.com
5% Pd/C125Ethanol3-[2-(4-Nitrophenyl)ethyl]phenolHighGeneral Knowledge

This table presents plausible data based on related literature and general principles of organic synthesis.

Cycloaddition Reactions and Formation of Heterocyclic Systems

The ethenyl double bond of this compound can participate in cycloaddition reactions, providing a powerful tool for the construction of various carbocyclic and heterocyclic ring systems. These reactions are of significant interest for the synthesis of complex molecules with potential applications in medicinal chemistry and materials science. thepharmajournal.comacs.org

Diels-Alder Reactions:

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. youtube.comyoutube.com In this context, the ethenyl group of this compound can act as a dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The nitro group on the phenyl ring, being strongly electron-withdrawing, increases the electrophilicity of the double bond, making it a more reactive dienophile.

A representative Diels-Alder reaction would involve the reaction of this compound with a diene such as cyclopentadiene (B3395910) or maleic anhydride (B1165640). The reaction with maleic anhydride, for instance, would yield a substituted cyclohexene (B86901) derivative. researchgate.netacs.orgrsc.org

1,3-Dipolar Cycloadditions:

1,3-Dipolar cycloadditions are reactions between a 1,3-dipole and a dipolarophile (the alkene) to form a five-membered heterocyclic ring. youtube.com The double bond of this compound can serve as the dipolarophile. A variety of 1,3-dipoles can be used, including nitrile oxides, azides, and nitrones, leading to the formation of isoxazolines, triazolines, and isoxazolidines, respectively.

For example, the reaction with a nitrile oxide, generated in situ from an oxime, would produce a 3,5-disubstituted isoxazoline (B3343090) ring. The regioselectivity of the cycloaddition is governed by the electronic properties of both the dipole and the dipolarophile. iitm.ac.innih.govnih.govtuwien.at

Illustrative Research Findings:

The following table provides hypothetical examples of cycloaddition reactions involving this compound, based on known reactivity patterns of similar compounds.

Reaction TypeReagentProductConditionsReference
Diels-AlderMaleic AnhydrideSubstituted cyclohexene dicarboxylic anhydrideToluene, reflux researchgate.netacs.orgrsc.org
1,3-Dipolar CycloadditionBenzonitrile oxideSubstituted isoxazolineTriethylamine (B128534), Chloroform, rt iitm.ac.innih.govnih.govtuwien.at

This table presents plausible data based on related literature and general principles of organic synthesis.

Synthesis of Polymeric and Oligomeric Structures Incorporating the this compound Unit

The presence of a reactive hydroxyl group and the potential for introducing other functional groups (e.g., by reduction of the nitro group to an amine) makes this compound a valuable monomer for the synthesis of novel polymers and oligomers. These materials could exhibit interesting properties such as thermal stability, and optical activity, stemming from the rigid stilbene backbone.

Polycondensation and Addition Polymerization Techniques

Polycondensation:

Polycondensation is a step-growth polymerization process in which monomers with two or more reactive functional groups react to form a polymer with the elimination of a small molecule, such as water. To utilize this compound in polycondensation, it first needs to be converted into a difunctional monomer.

Polyesters: The phenolic hydroxyl group can be reacted with a diacyl chloride or a dicarboxylic acid to form a polyester. For this, a second hydroxyl group would need to be introduced to the molecule, for instance, by reducing the nitro group to an amine and then converting it to a hydroxyl group via a Sandmeyer-type reaction. Alternatively, if a dihydroxy-nitrostilbene were used, it could be directly polycondensed with a diacyl chloride. libretexts.orglibretexts.org

Polyamides: Reduction of the nitro group to an amine would yield 3-amino-4'-hydroxystilbene. This aminophenol could then be further functionalized to a diamine or a diacid derivative to be used in polyamide synthesis. For example, conversion of the phenol to another amine group would create a diamino-stilbene monomer, which could then be reacted with a diacyl chloride to form a polyamide.

Polyurethanes: The hydroxyl group of this compound can react with an isocyanate group. If the molecule is first converted to a diol, it can be used in the synthesis of polyurethanes by reacting it with a diisocyanate.

Addition Polymerization:

Addition polymerization, or chain-growth polymerization, involves the sequential addition of monomers to a growing polymer chain. youtube.comlibretexts.orglibretexts.orgyoutube.com For this compound to be used in addition polymerization, a polymerizable group, such as a vinyl or acrylate (B77674) group, would need to be introduced. This could be achieved by reacting the phenolic hydroxyl group with acryloyl chloride or a similar reagent. The resulting monomer could then undergo free-radical polymerization.

Copolymerization with Complementary Monomers

Copolymerization involves the polymerization of two or more different monomers. This technique allows for the fine-tuning of polymer properties by varying the composition and sequence of the monomer units in the polymer chain.

Copolymerization of Stilbene Derivatives:

Stilbene derivatives have been successfully copolymerized with various comonomers. For instance, functionalized stilbenes have been shown to undergo free-radical copolymerization with electron-accepting monomers like maleic anhydride and N-phenylmaleimides. acs.org These reactions often lead to alternating copolymers with a well-defined structure.

A plausible copolymerization strategy for a vinyl-functionalized derivative of this compound would involve its reaction with common vinyl monomers such as styrene (B11656) or methyl methacrylate. nih.gov The reactivity ratios of the comonomers would determine the final composition and structure of the copolymer.

Illustrative Polymerization Data:

The following table outlines hypothetical polymerization systems utilizing derivatives of this compound, based on established polymerization methods for analogous functional monomers.

Polymer TypeMonomer 1Monomer 2Polymerization MethodPotential PropertiesReference
PolyesterDiacid chloride3,X-Dihydroxy-4'-nitrostilbeneSolution PolycondensationHigh thermal stability libretexts.orglibretexts.org
PolyamideDiacid chloride3,X-Diamino-stilbeneSolution PolycondensationHigh thermal stability, rigidityGeneral Knowledge
PolyacrylateAcrylate of 3-hydroxy-4'-nitrostilbeneMethyl MethacrylateFree-Radical CopolymerizationTunable refractive index nih.gov
Alternating CopolymerThis compoundMaleic AnhydrideFree-Radical CopolymerizationRigid backbone, functionalizable acs.org

This table presents plausible data based on related literature and general principles of polymer chemistry.

Applications of 3 2 4 Nitrophenyl Ethenyl Phenol in Advanced Materials and Device Architectures Non Biological Focus

Development of Materials for Nonlinear Optics (NLO) and Photonics

Organic materials with significant second-order NLO properties are of great interest for applications in optical communications, signal processing, and data storage. The NLO response in organic molecules is governed by their molecular hyperpolarizability (β), which is enhanced in molecules with strong donor-acceptor groups linked by a conjugated system. Theoretical studies on Schiff bases with similar donor-acceptor structures have shown that such compounds possess large hyperpolarizabilities, suggesting that 3-[2-(4-Nitrophenyl)ethenyl]phenol would exhibit a significant NLO response.

Thin Film Fabrication and Waveguide Applications

The utility of NLO materials in photonic devices often requires their fabrication into high-quality thin films that can be integrated into waveguide structures. Various techniques can be employed for the deposition of organic thin films, each with its own advantages and suitability for different materials and applications.

Common methods for fabricating thin films from organic materials include:

Physical Vapor Deposition (PVD): This technique involves the sublimation of the material in a vacuum, which then condenses onto a substrate. PVD is suitable for thermally stable molecules and allows for precise control over film thickness and morphology.

Spin Coating: A solution of the organic material is dispensed onto a spinning substrate. The centrifugal force spreads the solution evenly, and subsequent solvent evaporation leaves a uniform thin film. This method is cost-effective and widely used for polymer-based films.

Langmuir-Blodgett (LB) Technique: This method allows for the creation of highly ordered monolayer and multilayer films by transferring a floating monolayer from a liquid subphase onto a solid substrate.

Once fabricated, these thin films can be patterned to create optical waveguides, which confine and guide light. This is essential for creating integrated photonic circuits where light can be modulated and switched. The choice of fabrication technique depends on the specific properties of the this compound derivative and the desired characteristics of the waveguide.

Poled Polymer Systems for Electro-Optic Modulation

To exhibit second-order NLO effects, such as the electro-optic (Pockels) effect, the NLO chromophores must be aligned in a non-centrosymmetric manner within a host material. This is typically achieved by incorporating the chromophore into a polymer matrix and then applying a strong electric field at an elevated temperature above the polymer's glass transition temperature (Tg). This process, known as poling, aligns the dipolar chromophores. Subsequent cooling of the polymer while the electric field is maintained freezes this alignment.

The resulting poled polymer behaves as an electro-optic material, where its refractive index changes in response to an applied electric field. This property is the basis for electro-optic modulators, which are critical components in optical communication systems for encoding electrical signals onto optical carriers.

The electro-optic activity of a poled polymer is quantified by the electro-optic coefficient (r₃₃). Research on polymer films doped with chromophores structurally related to this compound has demonstrated significant r₃₃ values. For instance, films containing a tricyanovinylidenediphenylaminobenzene (TCVDPA) chromophore have shown promising electro-optic coefficients.

Table 1: Electro-Optic Coefficients of Poled Polymers Containing Structurally Related Chromophores
ChromophoreHost PolymerChromophore Concentration (wt%)r₃₃ (pm/V)
TCVDPAPolysulfone (PS)15~12
Modified TCVDPAPolysulfone (PS)15~25
Chromophore A (julolidinyl-based donor)Amorphous Polycarbonate4036 rsc.org
Chromophore B (related donor)Amorphous Polycarbonate2516 rsc.org

Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

The donor-acceptor nature of this compound suggests its potential for use in organic electronic devices such as OLEDs and OPVs, where charge transport and energy level alignment are crucial for device performance.

Charge Transport Characteristics and Exciton Dynamics

In organic semiconductors, charge transport occurs via hopping between adjacent molecules. The efficiency of this process is determined by the charge carrier mobility (μ), which is a measure of how quickly electrons or holes move through the material under the influence of an electric field. The molecular structure and packing in the solid state play a critical role in determining the mobility. Stilbene (B7821643) derivatives have been investigated as active materials in organic field-effect transistors (OFETs), which allows for the characterization of their charge transport properties. The cis-trans photoisomerization of stilbene oligomers can be used to modulate the drain current in OFETs, demonstrating the interplay between their optical and electrical properties researchgate.net.

The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are also critical parameters. These levels determine the efficiency of charge injection from the electrodes and the behavior of excitons (bound electron-hole pairs) within the device. For efficient device operation, the HOMO and LUMO levels of the active material must be well-matched with the work functions of the electrodes and the energy levels of adjacent layers.

Table 2: Electronic Properties of a Related Organic Semiconductor
CompoundIonization Energy (Is) (eV)Electron Affinity (As) (eV)Measurement Technique
Zinc Phthalocyanine (ZnPc)5.56 - 5.713.07 - 3.25UPS/LEIPS

Emitter and Acceptor Role in Organic Electronic Devices

In an OLED , this compound could potentially function in several roles:

As an emitter: If the molecule exhibits efficient photoluminescence in the solid state, it could be used as the light-emitting material in the emissive layer. The color of the emitted light would depend on the energy gap between its HOMO and LUMO levels.

As a host material: In a host-dopant emissive layer, it could serve as the host matrix for a phosphorescent or fluorescent guest emitter. The host material's role is to facilitate charge transport and transfer energy efficiently to the guest molecules.

As a charge transport layer: Depending on its HOMO and LUMO levels, it could be used as a hole-transport or electron-transport layer to improve charge injection and balance within the device.

In an OPV , the function of an organic semiconductor is to absorb light to generate excitons, and then to separate these excitons into free charge carriers at a donor-acceptor interface. Given its structure, this compound could act as either an electron donor or an electron acceptor, depending on the material it is paired with. The hydroxyl group provides donor character, while the nitrophenyl group provides acceptor character. This intramolecular donor-acceptor nature is a common feature in molecules designed for OPV applications.

Application in Chemo-Sensors and Molecular Probes (Non-Biological Sensing)

The photophysical properties of stilbene derivatives, such as their fluorescence, can be sensitive to their local environment. This sensitivity can be exploited for the development of chemo-sensors for the detection of various analytes.

The interaction of the hydroxyl and nitro groups of this compound with specific analytes could lead to changes in its absorption or emission spectra, forming the basis for colorimetric or fluorescent sensing. For example, the phenolic hydroxyl group can act as a proton donor or a hydrogen bond donor, making it sensitive to the presence of basic species or anions. The nitro group, being electron-withdrawing, can influence the acidity of the hydroxyl proton and also participate in interactions with electron-rich species.

Potential non-biological sensing applications could include:

Anion Sensing: The hydrogen-bonding capability of the hydroxyl group could enable the selective detection of anions such as fluoride, acetate (B1210297), or phosphate (B84403) through changes in color or fluorescence.

Metal Ion Sensing: The molecule could act as a ligand for certain metal ions, leading to a change in its photophysical properties upon coordination. This could be due to fluorescence quenching or enhancement mechanisms.

Detection of Volatile Organic Compounds (VOCs): Adsorption of VOCs onto a thin film of the material could alter its refractive index or photoluminescence, providing a basis for a sensor.

Fluorescent Probes for Metal Ions or Specific Anions in Solution

No published research is currently available to describe the use of this compound as a fluorescent probe for the detection of metal ions or specific anions in solution. The potential of this molecule for such applications, including its selectivity, sensitivity, binding mechanisms, and performance metrics like limit of detection, remains uninvestigated in the scientific literature.

Colorimetric Sensors for Environmental Contaminants

There is no available research detailing the application of this compound as a colorimetric sensor for environmental contaminants. Consequently, information regarding the specific contaminants it might detect, the mechanism of color change, its sensitivity and selectivity, and practical applications in environmental monitoring is not present in the current body of scientific work.

Structure Property Relationships and Design Principles for Functionalized Phenolic Stilbenes Based on 3 2 4 Nitrophenyl Ethenyl Phenol

Impact of Substituent Effects on Electronic and Optical Properties

The electronic and optical characteristics of 3-[2-(4-Nitrophenyl)ethenyl]phenol are profoundly influenced by the nature and position of its functional groups. The interplay between the electron-donating hydroxyl group (-OH) and the electron-withdrawing nitro group (-NO2) across the stilbene (B7821643) backbone dictates its behavior.

Hammett Correlation Analysis for Electronic Communication

The Hammett equation provides a quantitative framework for assessing the electronic effects of substituents on the reactivity and properties of aromatic compounds. researchgate.netresearchgate.net It establishes a linear free-energy relationship, expressed as log(K/K₀) = ρσ or log(k/k₀) = ρσ, where K and k are the equilibrium and rate constants for a substituted and unsubstituted species, respectively. The substituent constant (σ) quantifies the electronic influence of a substituent, while the reaction constant (ρ) measures the sensitivity of a reaction to these effects. researchgate.net

For phenolic stilbenes, Hammett analysis can be applied to correlate substituent constants with changes in spectroscopic properties, such as absorption and emission maxima. Electron-donating groups (like -OH) generally have negative σ values, while electron-withdrawing groups (like -NO2) have positive σ values. The position of the substituent (meta or para) also significantly impacts its σ value due to the differential influence of inductive and resonance effects. researchgate.net

In the case of this compound, the hydroxyl group is at the meta position of one phenyl ring, primarily exerting an inductive electron-donating effect. The nitro group is at the para position of the other phenyl ring, exerting a strong electron-withdrawing effect through both induction and resonance. A Hammett plot for a series of related phenolic stilbenes would likely show a linear correlation between the substituent constants and the wavenumber of the absorption maxima, providing insight into the electronic communication between the donor and acceptor moieties.

Tuning of Absorption and Emission Maxima through Structural Modification

The absorption and emission maxima of this compound and its derivatives can be finely tuned by altering their molecular structure. The extent of π-conjugation and the strength of the donor and acceptor groups are key factors in this tuning process.

Introducing electron-donating groups generally leads to a bathochromic (red) shift in the absorption and emission spectra, while electron-withdrawing groups cause a hypsochromic (blue) shift. nih.gov For example, in a study of substituted stilbenes, the introduction of a methyl group (a weak electron donor) resulted in a slight red-shift of the maximum absorption peak from 356 nm to 358 nm. researchgate.net In contrast, the presence of a nitro group led to a significant red-shift to 388 nm due to increased π-electron conjugation. researchgate.net

The position of the substituents is also critical. A para-substituted donor-acceptor stilbene typically exhibits a more pronounced red-shift compared to its meta-substituted counterpart due to more effective charge delocalization. The following table illustrates the effect of substituents on the absorption maxima of various stilbene derivatives.

CompoundSubstituentsAbsorption Max (nm)
Stilbene (unsubstituted)None~308
4-Nitrostilbene (B156276)4-NO₂~340
4-Dimethylamino-4'-nitrostilbene (B1242720)4-N(CH₃)₂, 4'-NO₂~430
This compound3-OH, 4'-NO₂~360-380 (estimated)

Role of Intramolecular Charge Transfer (ICT) in Photophysical Behavior

The photophysical behavior of this compound is largely governed by intramolecular charge transfer (ICT), a process where photoexcitation leads to a significant redistribution of electron density from the electron-donating part of the molecule to the electron-accepting part. researchgate.netchemrxiv.org

Donor-Acceptor Strength and Electron Transfer Efficiency

The efficiency of ICT is directly related to the strength of the donor and acceptor groups and the nature of the π-conjugated bridge connecting them. In this compound, the hydroxyl group acts as the electron donor and the nitro group as the electron acceptor. Upon excitation, an electron is effectively transferred from the phenol (B47542) ring to the nitrophenyl ring.

The strength of the donor and acceptor can be quantified by their respective Hammett constants or by computational methods that calculate properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. A smaller HOMO-LUMO gap generally indicates a more facile electronic transition and a higher propensity for ICT. For donor-acceptor stilbenes, the HOMO is typically localized on the donor part of the molecule, while the LUMO is localized on the acceptor part.

Computational studies on related nitroaromatic chromophores have shown that ICT can be an ultrafast process, occurring on the femtosecond to picosecond timescale. researchgate.net This rapid charge separation is a key feature of their photophysical behavior.

Solvatochromism and Environmental Sensitivity

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is particularly pronounced in molecules that exhibit a large change in dipole moment upon electronic excitation, a hallmark of ICT states. The excited state of this compound, with its significant charge separation, is expected to be much more polar than its ground state.

In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a red-shift in the fluorescence emission spectrum. Conversely, the absorption spectrum may show a smaller shift. This solvent-dependent shift provides a powerful tool to probe the microenvironment of the molecule.

While a comprehensive solvatochromic study for this compound is not widely reported, studies on similar donor-acceptor stilbenes and other chromophores demonstrate this principle clearly. For instance, the emission of 4-dimethylamino-4'-nitrostilbene shows a significant red-shift as the solvent polarity increases. The following table provides hypothetical absorption and emission data for this compound in different solvents to illustrate the expected solvatochromic effect.

SolventPolarity (Dielectric Constant)Absorption Max (nm)Emission Max (nm)
Hexane1.9~360~450
Dichloromethane9.1~365~490
Acetonitrile37.5~370~530
Water80.1~375~560

Q & A

Q. What are the most reliable synthetic routes for 3-[2-(4-Nitrophenyl)ethenyl]phenol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via Heck coupling or Wittig reactions, leveraging aryl halides and styrenyl precursors. Key parameters include:
  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) for Heck coupling .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .
  • Temperature control : 80–120°C for efficient cross-coupling .
  • Purity monitoring : Thin-layer chromatography (TLC) and recrystallization (e.g., ethanol/water mixtures) to isolate high-purity product .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify phenolic -OH (~5 ppm in DMSO-d₆), vinyl protons (6.5–7.5 ppm), and nitro group effects on aromatic protons .
  • IR spectroscopy : Detect O-H stretch (~3300 cm⁻¹), C=C (1600 cm⁻¹), and NO₂ asymmetric stretches (~1520 cm⁻¹) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 269) and fragmentation patterns .

Q. What strategies improve solubility and purification of nitro-containing phenolic compounds?

  • Methodological Answer :
  • Solubility enhancement : Use DMSO or acetone for dissolution; adjust pH with mild bases (e.g., NaHCO₃) for phenolic deprotonation .
  • Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) or preparative HPLC with C18 columns .

Advanced Research Questions

Q. How do electronic effects of the nitro group influence the reactivity of this compound in electrophilic substitution?

  • Methodological Answer : The electron-withdrawing nitro group directs electrophilic attacks to the meta position relative to itself. Experimental validation:
  • Kinetic studies : Compare reaction rates with non-nitrated analogs using UV-Vis spectroscopy .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict regioselectivity .

Q. How can computational models predict the photophysical properties of this compound?

  • Methodological Answer :
  • TD-DFT simulations : Model UV-Vis absorption spectra (e.g., Gaussian 16) to correlate with experimental λₘₐₓ values .
  • Solvatochromism studies : Assess solvent polarity effects on fluorescence using polarizable continuum models (PCMs) .

Q. How should researchers resolve contradictions in reported biological activity data for nitroaromatic compounds?

  • Methodological Answer :
  • Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies .
  • Dose-response validation : Reproduce assays with standardized protocols (e.g., MTT assays for cytotoxicity) .
  • Structure-activity relationships (SAR) : Correlate substituent effects (e.g., nitro position) with activity trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.